molecular formula C43H85NO5 B1255873 Gracilamide B

Gracilamide B

カタログ番号: B1255873
分子量: 696.1 g/mol
InChIキー: IMLLASGEPYOFKY-LHBUORQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gracilamide B is a naturally occurring ceramide first isolated from the marine sponge Grayella cyatophora and later identified in Oceanapia sp. . It has also been detected in the red macroalga Gracilaria asiatica and, more recently, in the microalga Porphyridium purpureum, marking its presence across diverse marine organisms . Structurally, Gracilamide B is characterized by a (2S,3S,4R)-configured ceramide backbone, comprising a 2-hydroxytetracosanoylamino group and a 1,3,4-hexadecanetriol moiety . Its stereochemical and spectroscopic properties align with synthetic and other natural ceramides, making it a subject of comparative studies in marine natural product chemistry.

特性

分子式

C43H85NO5

分子量

696.1 g/mol

IUPAC名

(2R)-10-(2-butylcyclopropyl)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyhexacosan-2-yl]decanamide

InChI

InChI=1S/C43H85NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-40(46)42(48)39(36-45)44-43(49)41(47)34-30-27-24-23-25-28-32-38-35-37(38)31-6-4-2/h37-42,45-48H,3-36H2,1-2H3,(H,44,49)/t37?,38?,39-,40+,41+,42-/m0/s1

InChIキー

IMLLASGEPYOFKY-LHBUORQKSA-N

異性体SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)[C@@H](CCCCCCCCC1CC1CCCC)O)O)O

正規SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CCCCCCCCC1CC1CCCC)O)O)O

同義語

gracilamide B

製品の起源

United States

類似化合物との比較

Structural and Stereochemical Similarities

Gracilamide B shares its absolute configuration (2S,3S,4R) with synthetic ceramides and related natural analogs. Key comparisons include:

Compound Name Source Stereochemistry (C-2, C-3, C-4) NMR Shifts (δ, solvent) Reference
Gracilamide B Grayella cyatophora, Oceanapia sp., Porphyridium purpureum 2S, 3S, 4R H-2: 4.15; H-3: 3.59; H-4: 3.62 (CDCl₃)
Synthetic Ceramide Laboratory-synthesized 2S, 3S, 4R H-2: 4.29; H-3: 3.59; H-4: 3.62 (C₅D₅N)
Grayella cyatophora Ceramide Grayella cyatophora 2S, 3S, 4R H-2: 4.15; H-3: 3.59; H-4: 3.62 (CDCl₃)
Oceanapia sp. Ceramide Oceanapia sp. 2S, 3S, 4R H-2: 4.15; H-3: 3.59; H-4: 3.62 (CDCl₃)

Key Observations :

  • Stereochemical Consistency : The 2S,3S,4R configuration is conserved across Gracilamide B, its synthetic counterpart, and ceramides from related sponges, confirming structural homology .
  • NMR Shifts: Minor solvent-dependent variations exist (e.g., H-2 δ4.15 in CDCl₃ vs. δ4.29 in C₅D₅N), but correlations via COSY and HMBC analyses validate the proposed structures .

Q & A

Basic Research Questions

Q. How to formulate a research question on Gracilamide B that addresses existing literature gaps?

  • Methodology :

Conduct a systematic literature review using databases (e.g., PubMed, SciFinder, Web of Science) to map existing studies on Gracilamide B’s chemical properties, synthesis, or bioactivity .

Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) to structure the question .

Validate the gap by cross-referencing review articles and identifying understudied areas (e.g., mechanisms of action, structural analogs) .

  • Example :

  • Weak: "What is Gracilamide B?"
  • Strong: "How does the stereochemistry of Gracilamide B influence its interaction with cytochrome P450 enzymes?"

Q. What are the standard analytical techniques for characterizing Gracilamide B?

  • Methodology :

Structural Elucidation : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular identity .

Purity Assessment : Employ HPLC with UV/Vis or diode-array detection (DAD) to quantify impurities .

Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

  • Table 1 : Common Analytical Techniques

TechniquePurposeKey Parameters
NMRStructural confirmationChemical shifts, coupling constants
HPLCPurity analysisRetention time, peak area
HR-MSMolecular weight verificationm/z ratio, isotopic pattern

Q. How to design a reproducible synthesis protocol for Gracilamide B?

  • Methodology :

Document reaction conditions (solvent, temperature, catalysts) in detail .

Include step-by-step purification methods (e.g., column chromatography, recrystallization) .

Validate reproducibility through triplicate experiments and comparative yield analysis .

Advanced Research Questions

Q. What strategies optimize the synthesis of Gracilamide B to improve yield and purity?

  • Methodology :

Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify optimal reaction parameters (e.g., temperature, molar ratios) .

Catalyst Screening : Test chiral catalysts or enzymatic systems to enhance stereoselectivity .

In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How to resolve contradictions in reported pharmacological activities of Gracilamide B?

  • Methodology :

Meta-analysis : Aggregate data from in vitro and in vivo studies to assess dose-response consistency .

Assay Validation : Replicate conflicting experiments under standardized conditions (e.g., cell lines, solvent controls) .

Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to isolate target pathways .

Q. What computational methods predict Gracilamide B’s molecular targets and mechanisms?

  • Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with potential targets (e.g., kinases, GPCRs) .

Molecular Dynamics (MD) : Run 100-ns simulations to evaluate binding stability in physiological conditions .

QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

Q. How to integrate multi-omics data to elucidate Gracilamide B’s mode of action?

  • Methodology :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes .

Metabolomics : Use LC-MS/MS to profile metabolic shifts (e.g., TCA cycle intermediates) .

Pathway Enrichment : Apply tools like Ingenuity Pathway Analysis (IPA) to map interactions across omics datasets .

Methodological Frameworks

Table 2 : Steps for Systematic Reviews on Gracilamide B

StepActionTools/Resources
1Define scopePRISMA checklist
2Search grey literatureOpenGrey, ProQuest Dissertations
3Risk of bias assessmentCochrane RoB Tool
4Data synthesisRevMan, GRADEpro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gracilamide B
Reactant of Route 2
Gracilamide B

試験管内研究製品の免責事項と情報

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